H-D-Arg(Pmc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

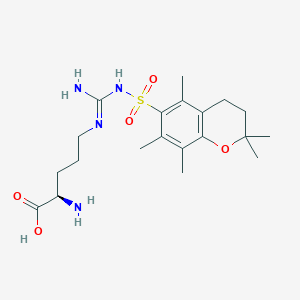

H-D-Arg(Pmc)-OH, also known as N-ω-(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)-D-arginine, is a derivative of the amino acid arginine. This compound is often used in peptide synthesis and has applications in various fields of scientific research. The presence of the pentamethylchroman-6-sulfonyl group provides unique properties that make it valuable in biochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Arg(Pmc)-OH typically involves the protection of the arginine side chain with the pentamethylchroman-6-sulfonyl group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The process generally includes:

Protection of the guanidine group: The guanidine group of arginine is protected using pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.

Coupling reactions: The protected arginine is then coupled with other amino acids or peptides using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Deprotection: After the desired peptide sequence is synthesized, the pentamethylchroman-6-sulfonyl group is removed using specific deprotection conditions, such as treatment with trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of protected arginine: Large quantities of arginine are protected with pentamethylchroman-6-sulfonyl chloride.

Automated peptide synthesizers: These machines are used to couple the protected arginine with other amino acids, streamlining the production process.

Purification and quality control: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and subjected to rigorous quality control to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Arg(Pmc)-OH undergoes various chemical reactions, including:

Substitution reactions: The pentamethylchroman-6-sulfonyl group can be substituted with other protecting groups or functional groups.

Coupling reactions: It readily participates in peptide coupling reactions to form longer peptide chains.

Deprotection reactions: The removal of the pentamethylchroman-6-sulfonyl group is a critical step in peptide synthesis.

Common Reagents and Conditions

Substitution reactions: Reagents like pentamethylchroman-6-sulfonyl chloride and bases such as triethylamine are commonly used.

Coupling reactions: Peptide coupling reagents like DCC or EDC are employed.

Deprotection reactions: Trifluoroacetic acid (TFA) is often used to remove the protecting group.

Major Products Formed

The major products formed from these reactions include:

Protected peptides: Intermediate peptides with the pentamethylchroman-6-sulfonyl group still attached.

Final peptides: Fully deprotected peptides ready for further biochemical studies.

Wissenschaftliche Forschungsanwendungen

H-D-Arg(Pmc)-OH has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.

Biology: Researchers use it to create peptides that can be used as probes or inhibitors in biological assays.

Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.

Wirkmechanismus

The mechanism of action of H-D-Arg(Pmc)-OH primarily involves its role as a protected arginine derivative in peptide synthesis. The pentamethylchroman-6-sulfonyl group protects the guanidine group of arginine, preventing unwanted side reactions during peptide coupling. This protection is crucial for the accurate synthesis of peptides, which can then be used to study molecular targets and pathways in various biological systems.

Vergleich Mit ähnlichen Verbindungen

H-D-Arg(Pmc)-OH can be compared with other protected arginine derivatives, such as:

H-D-Arg-NH2.2HCl: This compound is a synthetic drug that acts as a dopaminergic agonist and has antipsychotic effects.

H-D-Arg(Pmc)-2-chlorotrityl resin: This resin is used for solid-phase peptide synthesis and offers less acid-lability compared to other resins.

The uniqueness of this compound lies in its specific protecting group, which provides stability and selectivity during peptide synthesis, making it a valuable tool in biochemical research.

Biologische Aktivität

H-D-Arg(Pmc)-OH, a derivative of arginine modified with a Pmc (para-methoxycarbonyl) group, has garnered interest in various biological applications due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that enhances its stability and bioactivity. The Pmc group provides steric hindrance and protects the amino group of arginine, which can influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression. For instance, hydroxamic acid-containing peptides exhibit nanomolar potency against HDAC complexes .

- Antimicrobial Properties : Peptides with structural similarities to this compound have demonstrated antimicrobial activities against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These peptides often exert their effects by disrupting bacterial membranes or inhibiting critical metabolic pathways .

Efficacy in Biological Studies

Research has highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Activity :

- Cancer Research :

-

Immune Modulation :

- Emerging data suggest that arginine derivatives can modulate immune responses, potentially enhancing the efficacy of vaccines or immunotherapies. They may influence cytokine production and T-cell activation, although specific studies on this compound are still needed.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various arginine derivatives, including this compound. Results showed significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the compound's potential as an antibiofilm agent .

Case Study 2: Cancer Cell Line Studies

In vitro assays using cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. The compound's mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Data Tables

| Biological Activity | IC50 Values (μg/mL) | Target Organisms/Cells |

|---|---|---|

| Antimicrobial against MRSA | 2.60 | Staphylococcus aureus |

| Antimicrobial against C. neoformans | 0.54 - 19 | Cryptococcus neoformans |

| HDAC Inhibition | Nanomolar Potency | Various cancer cell lines |

Eigenschaften

IUPAC Name |

2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJFAMZEBZRDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.